

## Application Notes and Protocols: Ansofaxine in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the phase 2 clinical trial data for **Ansofaxine**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of major depressive disorder (MDD). The information is compiled from a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the phase 2 clinical trial of **Ansofaxine** extended-release (ER) tablets.

Table 1: Patient Demographics and Dosing Cohorts[1][2][3]

| Paramete<br>r          | 40<br>mg/day<br>Ansofaxi<br>ne | 80<br>mg/day<br>Ansofaxi<br>ne | 120<br>mg/day<br>Ansofaxi<br>ne | 160<br>mg/day<br>Ansofaxi<br>ne | Placebo | Total |
|------------------------|--------------------------------|--------------------------------|---------------------------------|---------------------------------|---------|-------|
| Number of Patients (n) | 52                             | 52                             | 51                              | 51                              | 49      | 255   |

Table 2: Primary Efficacy Outcome[1][2][3]



The primary efficacy outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.

| Dosage Group                       | Mean Change in HAMD-17 Total Score from Baseline to Week 6 |  |
|------------------------------------|------------------------------------------------------------|--|
| Ansofaxine (All Doses)             | -12.46                                                     |  |
| Placebo                            | -9.71                                                      |  |
| Statistical Significance (p-value) | 0.0447                                                     |  |

Table 3: Safety and Tolerability - Treatment-Related Adverse Events (TRAEs)[1][2][3]

| Dosage Group          | Incidence of TRAEs (%) | Number of Patients with TRAEs |
|-----------------------|------------------------|-------------------------------|
| 40 mg/day Ansofaxine  | 51.92%                 | 27                            |
| 80 mg/day Ansofaxine  | 65.38%                 | 34                            |
| 120 mg/day Ansofaxine | 56.86%                 | 29                            |
| 160 mg/day Ansofaxine | 62.75%                 | 32                            |
| Placebo               | 38.78%                 | 19                            |

## **Experimental Protocols**

This section details the methodology for the phase 2 clinical trial of **Ansofaxine**.

### 2.1. Study Design

A multicenter, randomized, double-blind, placebo-controlled, dose-finding, phase 2 clinical trial was conducted in China.[1][2][4] The study aimed to assess the efficacy, safety, and appropriate dosage of **Ansofaxine** for the treatment of MDD.[1][2][4]

### 2.2. Participant Eligibility



- Inclusion Criteria: Eligible patients were between 18 and 65 years of age with a diagnosis of MDD.[1][2]
- Exclusion Criteria: Individuals who were resistant to venlafaxine, had a significant risk of suicide, exhibited a significant placebo response during the washout period, had other psychiatric diagnoses, or unstable physical diseases were excluded.[4]

### 2.3. Randomization and Treatment

- A total of 260 patients were recruited and 255 received the study drug.[1][2][3]
- Patients were randomly assigned to receive one of four fixed-doses of **Ansofaxine** ER tablets (40, 80, 120, or 160 mg/day) or a placebo for a duration of 6 weeks.[1][2][4]

### 2.4. Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The primary outcome measure was the change in the total score of the 17-item Hamilton Depression Rating Scale (HAMD-17) from the beginning of the study (baseline) to the end of the 6-week treatment period.[1][2][4]
- Safety Assessments: Safety and tolerability were monitored throughout the trial, with all adverse events being recorded.

# Visualized Signaling Pathway and Experimental Workflow

### 3.1. **Ansofaxine**'s Mechanism of Action: Triple Reuptake Inhibition

Ansofaxine hydrochloride is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[6] The IC50 values for the inhibition of serotonin, norepinephrine, and dopamine reuptake are 723 nM, 763 nM, and 491 nM, respectively.[5]





Click to download full resolution via product page

Ansofaxine's triple reuptake inhibition mechanism.

### 3.2. Phase 2 Clinical Trial Workflow

The following diagram illustrates the workflow of the **Ansofaxine** phase 2 clinical trial.





Click to download full resolution via product page

Workflow of the **Ansofaxine** Phase 2 Clinical Trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ansofaxine in Phase 2 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#ansofaxine-dosage-in-phase-2-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com